3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

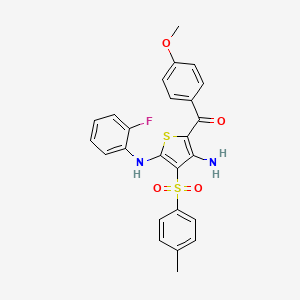

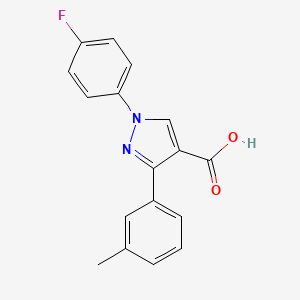

The compound “3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the sulfonyl group (-SO2-) and a propyl group attached to the quinoline core suggests that this compound might have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core with a sulfonyl group attached to one of the carbon atoms in the benzene ring and a propyl group attached to the 3-position of the quinoline .Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of the sulfonyl group and the aromatic quinoline core. The sulfonyl group can participate in substitution reactions . The quinoline core, being aromatic, can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl group might increase its polarity compared to a simple quinoline . The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis Techniques

Efficient Synthesis Using Ultrasound Irradiation : The synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives, related to the compound , has been improved using dodecylbenzenesulfonic acid catalysis in aqueous media under ultrasound irradiation. This method offers high yields and environmentally friendly procedures (Chen, Li, & Chen, 2015).

One-Pot Synthesis Approach : Functionalized 3,4-dihydroquinolin-2-one nuclei, structurally similar to the compound , have been synthesized efficiently through a sequential reaction of N-Ts-o-aminobenzyl alcohols with Meldrum's acid derivatives. This demonstrates the versatility in synthesizing dihydroquinolone derivatives (Arcadi et al., 2022).

Lewis Acid-Promoted Reactions : Studies on Lewis acid-promoted reactions of compounds including the benzenesulfonyl group have led to the formation of complex molecules with several asymmetric centers, showcasing the potential for creating diverse molecular architectures (Engler & Scheibe, 1998).

Catalytic Applications

Catalytic Activity in Hydroamination : The use of certain carbenes, related in structure to the compound of interest, has shown efficiency in catalyzing hydroamination processes, expanding the possibilities in synthesizing nitrogen-containing heterocycles (Zeng et al., 2009).

Rhodium-Catalyzed Cyanation : The application of rhodium catalysis in the cyanation of chelation-assisted C-H bonds using related sulfonylamides showcases a method for synthesizing various benzonitrile derivatives, highlighting potential pharmaceutical applications (Chaitanya, Yadagiri, & Anbarasan, 2013).

Silver(I) Complexes in Supramolecular Structures : The formation of supramolecular structures using silver(I) complexes, involving compounds with the benzenesulfonate moiety, indicates potential applications in material science and nanotechnology (Zhang, Hou, Li, & Xin, 2007).

Anticancer and Antimicrobial Properties

Anticancer Agents Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which share a structural resemblance, has been explored for their potential as anticancer agents, indicating the biomedical significance of such compounds (Redda, Gangapuram, & Ardley, 2010).

Antioxidant Additives in Lubricating Oils : Research on quinazolones, structurally related to the compound , has found applications as antioxidants in lubricating oils, suggesting industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).

Antimicrobial Activity : Novel compounds synthesized from aminobenzenesulfonamide and their metal oxinates, structurally related to 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, have shown significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).

Potential Inhibitors in Medical Research

- Selective PI3K Inhibitors : A series of 2-methyl-5-nitrobenzenesulfonohydrazides, related to the compound , have been evaluated as inhibitors of PI3K, showing promise in therapeutic applications (Kendall et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds are known to target various enzymes and receptors involved in biochemical pathways .

Mode of Action

The mode of action of 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with its targets. The compound may form a sigma-bond with the target, generating a positively charged intermediate. This intermediate then undergoes further reactions, leading to the formation of a substituted compound .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, including those involving the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-3-12-20-13-18(19(21)16-6-4-5-7-17(16)20)24(22,23)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVYLQDFMTVGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2556886.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2556887.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2556889.png)

![3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2556891.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2556896.png)

![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B2556898.png)

![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2556904.png)